REACTION_CXSMILES
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[O:1]1[CH2:6][CH2:5][CH:4]([CH2:7][C:8]([OH:10])=O)[CH2:3][CH2:2]1.S(Cl)([Cl:13])=O>>[O:1]1[CH2:6][CH2:5][CH:4]([CH2:7][C:8]([Cl:13])=[O:10])[CH2:3][CH2:2]1
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Name
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|
Quantity
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0.18 g
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Type
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reactant
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Smiles
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O1CCC(CC1)CC(=O)O
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Name
|
|
Quantity
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7 mL
|
Type
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reactant
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Smiles
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S(=O)(Cl)Cl
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Control Type
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AMBIENT
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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CONCENTRATION
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Details
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concentrated under reduced pressure
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Type
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CUSTOM
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Details
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The residue was azeotroped twice with 10 mL of benzene
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Type
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CUSTOM
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Details
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to remove any remaining thionyl chloride
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Type
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CUSTOM
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Details
|
The resulting acid chloride was used without further purification
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Name
|
|
Type
|
|
Smiles
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O1CCC(CC1)CC(=O)Cl
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |